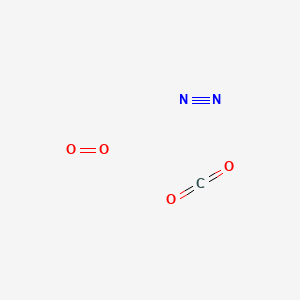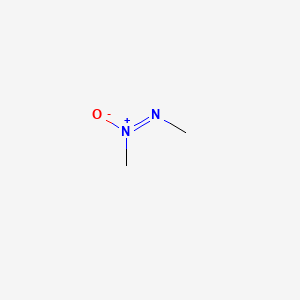
氟比洛芬
描述
氟比洛芬是一种作用于中枢神经系统的非阿片类镇痛药,于 1984 年首次在欧洲上市。它是一种吡啶衍生物,以其独特的药理作用机制而闻名,该机制涉及调节神经元钾离子通道。 氟比洛芬主要用于治疗急性疼痛和慢性疼痛,包括偏头痛、背痛和术后疼痛等疾病 .
科学研究应用
氟比洛芬在科学研究中有广泛的应用:
化学: 它作为研究钾离子通道调节剂的模型化合物。
生物学: 氟比洛芬用于研究神经元兴奋性和神经保护。
作用机制
氟比洛芬通过打开神经元钾离子通道,特别是 KCNQ (Kv7) 通道发挥作用。这种作用稳定了静息膜电位并降低了神经元兴奋性。此外,氟比洛芬还作为 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,但它并不直接与受体结合。 它还可以上调 Bcl-2,提高谷胱甘肽水平,并延缓线粒体内膜钙滞留能力的丧失 .
类似化合物:
氟比洛芬的独特性: 氟比洛芬独特地结合了钾离子通道开放和 NMDA 受体拮抗作用,使其有别于其他镇痛药。 它能够在不产生阿片类药物和非甾体抗炎药的典型副作用的情况下缓解疼痛,使其成为一种有价值的治疗选择 .
生化分析
Biochemical Properties
Flupirtine functions primarily as a selective neuronal potassium channel opener (SNEPCO). It interacts with several key biomolecules, including potassium channels, NMDA receptors, and GABA receptors. By opening potassium channels, flupirtine stabilizes the neuronal membrane potential, which reduces neuronal excitability. Additionally, flupirtine indirectly antagonizes NMDA receptors and modulates GABAergic activity, contributing to its analgesic and muscle relaxant effects .
Cellular Effects
Flupirtine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Flupirtine upregulates the expression of Bcl-2, an anti-apoptotic protein, and increases glutathione levels, which helps protect cells from oxidative stress. It also activates inwardly rectifying potassium channels, which play a crucial role in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, flupirtine exerts its effects through several mechanisms. It binds to and activates neuronal potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability. Flupirtine also upregulates Bcl-2 and increases glutathione levels, providing neuroprotection. Additionally, it delays the loss of intermitochondrial membrane calcium retention capacity, which is crucial for maintaining mitochondrial function and preventing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flupirtine have been observed to change over time. Flupirtine is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that flupirtine can provide sustained neuroprotection and analgesia over extended periods. Prolonged use has been associated with hepatotoxicity, leading to regulatory restrictions on its use .
Dosage Effects in Animal Models
The effects of flupirtine vary with different dosages in animal models. At therapeutic doses, flupirtine provides effective analgesia and neuroprotection without significant adverse effects. At higher doses, flupirtine can cause sedation, euphoria, and hepatotoxicity. Studies in animal models have shown that flupirtine’s efficacy and safety profile are dose-dependent, with a narrow therapeutic window .
Metabolic Pathways
Flupirtine is metabolized primarily in the liver through hepatic enzymes. Its major metabolites include 2-amino-3-acetylamino-6-(para-fluorobenzylamino)pyridine and para-fluorohippuric acid. These metabolites are excreted in urine and feces. Flupirtine’s metabolism involves interactions with various enzymes and cofactors, which can affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Flupirtine is transported and distributed within cells and tissues through various mechanisms. It has high bioavailability when administered orally and is widely distributed throughout the body. Flupirtine interacts with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation in specific tissues contribute to its therapeutic effects .
Subcellular Localization
Flupirtine’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in neuronal cells, where it exerts its effects on potassium channels and other targets. Flupirtine’s targeting signals and post-translational modifications direct it to specific compartments within the cell, such as the mitochondria, where it helps maintain mitochondrial function and prevent cell death .
准备方法
合成路线和反应条件: 氟比洛芬可以通过多步合成,包括将 2-氨基-6-氯吡啶与 4-氟苄胺反应生成 2-氨基-6-(4-氟苄氨基)吡啶。 然后将该中间体与氯甲酸乙酯反应,得到最终产物氟比洛芬 .
工业生产方法: 在工业生产中,通常采用干法制粒技术生产马来酸氟比洛芬。该工艺包括将马来酸氟比洛芬与磷酸氢钙、交联聚维酮、硬脂酸镁和微粉二氧化硅混合。 然后将混合物制粒并填充到胶囊中 .
化学反应分析
反应类型: 氟比洛芬会经历各种化学反应,包括:
氧化: 氟比洛芬可以氧化形成其代谢产物,例如 2-氨基-3-乙酰氨基-6-(4-氟苄氨基)吡啶和对氟马尿酸.
还原: 氟比洛芬的还原反应不太常见。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
取代: 在碱性条件下使用卤代烃和酰氯等试剂。
主要产物:
相似化合物的比较
Retigabine: Like flupirtine, retigabine is a potassium channel opener used for the treatment of epilepsy.
Gabapentin: Although not a potassium channel opener, gabapentin is used for similar indications, such as neuropathic pain and epilepsy.
Uniqueness of Flupirtine: Flupirtine’s unique combination of potassium channel opening and NMDA receptor antagonism sets it apart from other analgesics. Its ability to provide pain relief without the typical side effects of opioids and nonsteroidal anti-inflammatory drugs makes it a valuable therapeutic option .
属性
IUPAC Name |
ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUFBMODXQKSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75507-68-5 (maleate(1:1)) | |
| Record name | Flupirtine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048436 | |
| Record name | Flupirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Flupirtine upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity. Flupirtine acts like a NMDA receptor antagonists, but does not bind to the receptor. One study concluded that the discriminative effects of flupirtine are neither of opioid nor of alpha-1 adrenergic type, but are primarily mediated through alpha-2 adrenergic mechanisms [PMID: 2901483]. | |
| Record name | Flupirtine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56995-20-1 | |
| Record name | Flupirtine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56995-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupirtine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupirtine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flupirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flupirtine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPIRTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)













